molecular formula C16H17ClN2 B1472930 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride CAS No. 1440535-77-2

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride

Cat. No. B1472930
M. Wt: 272.77 g/mol
InChI Key: QYJAJQABJSXXKT-UHFFFAOYSA-N
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Description

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is a derivative of 2-Phenylethylamine, which is a water-soluble amine . It is often referred to simply as “phenethylamine” . 2-Phenylethylamine occurs widely in nature: in animals, plants, fungi, and bacteria alike .


Synthesis Analysis

2-Phenylethylamine has been known since at least 1890 and was synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .


Molecular Structure Analysis

The molecular structure of 2-Phenylethylamine, a derivative of 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride, is C8H11N . The molecular weight is 121.18 g/mol .


Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives .


Physical And Chemical Properties Analysis

2-Phenylethylamine is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” .

Safety And Hazards

2-Phenylethylamine is classified as a flammable liquid (category 4), may be corrosive to metals (category 1), toxic if swallowed (category 3), causes severe skin burns and eye damage (category 1B), causes serious eye damage (category 1), and is harmful to aquatic life (short-term acute hazard, category 3) .

Future Directions

2-Phenethylamines have been the subject of extensive research in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . Future research may focus on discovering new bioactive 2-phenethylamines .

properties

IUPAC Name

2-phenyl-2-(2-phenylethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2.ClH/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14;/h1-10,16,18H,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJAJQABJSXXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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